Tropatepine

Descripción

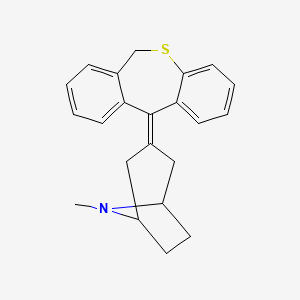

Structure

3D Structure

Propiedades

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQKFRLFXDPXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865380 |

Source

|

| Record name | Tropatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27574-24-9 |

Source

|

| Record name | Tropatepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tropatepine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropatepine is a tricyclic anticholinergic agent with a dibenzothiepin structure, primarily utilized for its antiparkinsonian properties and for managing extrapyramidal symptoms induced by neuroleptic medications.[1][2] Its therapeutic effects are rooted in its potent antagonism of muscarinic acetylcholine receptors. By blocking these receptors, this compound helps to restore the balance of neurotransmitter activity in the basal ganglia, which is disrupted in Parkinson's disease and similar conditions. This guide provides a detailed examination of the molecular mechanism of action of this compound, including its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors (mAChRs).[3][4] As a non-selective antagonist, it interacts with various muscarinic receptor subtypes, most notably M1, M2, and M3.[1] In the central nervous system (CNS), acetylcholine is a key excitatory neurotransmitter. In conditions such as Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremors, rigidity, and bradykinesia.[3] this compound counteracts this by competitively inhibiting the binding of acetylcholine to its receptors, thereby reducing cholinergic tone and helping to re-establish a more balanced dopaminergic-cholinergic activity.[1][3]

Interaction with Muscarinic Receptor Subtypes

This compound's clinical effects are a composite of its actions on different mAChR subtypes:

-

M1 Receptors: Predominantly located in the CNS, M1 receptors are involved in cognitive function and neuronal excitability. Antagonism of M1 receptors in the striatum is believed to be a key contributor to this compound's efficacy in reducing extrapyramidal symptoms.[1]

-

M2 Receptors: Primarily found in the heart, M2 receptor antagonism can lead to an increase in heart rate.[1] This represents a potential side effect of non-selective muscarinic antagonists.

-

M3 Receptors: Located in smooth muscles and exocrine glands, blockade of M3 receptors can cause effects such as dry mouth, blurred vision, and constipation, which are common anticholinergic side effects.[1]

Quantitative Data

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| M1 | Data not available | |||

| M2 | Data not available | |||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available |

Table 2: Off-Target Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| Dopamine D₂ | Data not available | |||

| Serotonin 5-HT₂ₐ | Data not available | |||

| Histamine H₁ | Data not available |

Downstream Signaling Pathways

As a muscarinic antagonist, this compound blocks the initiation of downstream signaling cascades that are normally triggered by acetylcholine. The specific pathways affected depend on the G-protein to which the muscarinic receptor subtype is coupled.

Gq/11-Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Acetylcholine binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation.

Gi/o-Coupled Receptors (M2, M4)

M2 and M4 receptors are coupled to the Gi/o family of G-proteins. When activated by acetylcholine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). By blocking M2 and M4 receptors, this compound prevents this inhibitory effect, which can lead to a relative increase in cAMP and PKA activity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Kᵢ Determination)

This assay is used to determine the binding affinity of this compound for various receptors.

-

Objective: To determine the inhibition constant (Kᵢ) of this compound at a specific receptor subtype.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human M1 receptor).

-

A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well microplates.

-

Filter harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known unlabeled antagonist (e.g., atropine) is used instead of this compound in separate wells.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

References

An In-depth Technical Guide to the Synthesis of Tropatepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for tropatepine hydrochloride, an anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. The synthesis involves a multi-step process, commencing with the preparation of two key precursors, 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one. These intermediates are then coupled via a Grignard reaction, followed by dehydration and salt formation to yield the final active pharmaceutical ingredient.

Overall Synthesis Pathway

The synthesis of this compound hydrochloride can be logically divided into three main stages:

-

Synthesis of Precursor A: Dibenzo[b,e]thiepin-11(6H)-one

-

Synthesis of Precursor B: 3-Chlorotropane

-

Final Assembly and Salt Formation

A schematic overview of the entire synthetic route is presented below.

Stage 1: Synthesis of Dibenzo[b,e]thiepin-11(6H)-one

This precursor is synthesized in a two-step process starting from phthalide and thiophenol.

Step 1: Synthesis of 2-(Phenylthiomethyl)benzoic Acid

The first step involves the reaction of phthalide with thiophenol potassium salt to yield 2-(phenylthiomethyl)benzoic acid.

Experimental Protocol:

A detailed experimental protocol for this step is described in the literature. In a representative procedure, phthalide is reacted with a potassium salt of thiophenol in a suitable solvent.

| Reactant/Reagent | Molar Ratio | Notes |

| Phthalide | 1.0 | Starting material |

| Thiophenol | 1.0-1.2 | Reactant |

| Potassium Hydroxide | 1.0-1.2 | To form the potassium salt of thiophenol |

| Solvent | - | e.g., Ethanol |

| Yield | ~65% [1] |

Step 2: Cyclization to Dibenzo[b,e]thiepin-11(6H)-one

The synthesized 2-(phenylthiomethyl)benzoic acid is then cyclized to form the tricyclic ketone, dibenzo[b,e]thiepin-11(6H)-one. This intramolecular Friedel-Crafts acylation is typically carried out using a strong acid catalyst, such as polyphosphoric acid (PPA).

Experimental Protocol:

2-(Phenylthiomethyl)benzoic acid is heated in an excess of polyphosphoric acid. The reaction mixture is stirred at an elevated temperature to facilitate the cyclization. After completion, the reaction is quenched by pouring it onto ice, and the product is extracted.

| Reactant/Reagent | Molar Ratio | Conditions |

| 2-(Phenylthiomethyl)benzoic acid | 1.0 | Starting material |

| Polyphosphoric Acid (PPA) | Excess | Catalyst and solvent |

| Temperature | 115-140°C[1][2] | Elevated temperature for cyclization |

| Reaction Time | 1-2.5 hours[3] | Monitored by TLC |

| Yield | ~67-75% [1][2] |

An alternative method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by a Friedel-Crafts cyclization catalyzed by a Lewis acid like ferric chloride (FeCl₃)[2].

Stage 2: Synthesis of 3-Chlorotropane

The second key precursor, 3-chlorotropane, is prepared from the readily available tropine.

Step 3: Chlorination of Tropine

This transformation involves the conversion of the hydroxyl group of tropine to a chlorine atom, typically using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

Tropine is reacted with an excess of thionyl chloride, which often serves as both the reagent and the solvent. The reaction is typically performed at reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 3-chlorotropane, which can be purified further.

| Reactant/Reagent | Molar Ratio | Conditions |

| Tropine | 1.0 | Starting material |

| Thionyl Chloride (SOCl₂) | Excess | Reagent and solvent |

| Temperature | Reflux | To drive the reaction to completion |

| Yield | Typically high |

Stage 3: Final Assembly and Salt Formation

The final stage of the synthesis involves the coupling of the two precursors, followed by dehydration and conversion to the hydrochloride salt.

Step 4: Grignard Reaction

This crucial step involves the formation of a carbon-carbon bond between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one via a Grignard reaction. First, a Grignard reagent is prepared from 3-chlorotropane and magnesium metal. This organomagnesium compound then acts as a nucleophile, attacking the carbonyl carbon of dibenzo[b,e]thiepin-11(6H)-one to form a tertiary alcohol intermediate.

Experimental Protocol:

Magnesium turnings are activated, typically with a small amount of iodine, in an anhydrous ether solvent (e.g., diethyl ether or THF). A solution of 3-chlorotropane in the same anhydrous solvent is then added slowly to form the Grignard reagent. Subsequently, a solution of dibenzo[b,e]thiepin-11(6H)-one in an anhydrous solvent is added to the Grignard reagent at a controlled temperature. The reaction is then quenched with an aqueous solution of a weak acid (e.g., ammonium chloride).

| Reactant/Reagent | Molar Ratio | Conditions |

| 3-Chlorotropane | 1.0-1.2 | Precursor for Grignard reagent |

| Magnesium Turnings | 1.0-1.2 | For Grignard reagent formation |

| Dibenzo[b,e]thiepin-11(6H)-one | 1.0 | Electrophile |

| Solvent | - | Anhydrous diethyl ether or THF |

| Yield | Variable, typically moderate to good |

Note: Quantitative yield for this specific Grignard reaction is not explicitly stated in the provided search results.

Step 5: Dehydration of the Tertiary Alcohol

The tertiary alcohol intermediate from the Grignard reaction is dehydrated to introduce the exocyclic double bond, forming the this compound base. This is typically an acid-catalyzed elimination reaction.

Experimental Protocol:

The crude tertiary alcohol is dissolved in a suitable solvent and treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated. The reaction is monitored until the dehydration is complete. The this compound base is then isolated by extraction and purified.

| Reactant/Reagent | Conditions |

| Tertiary Alcohol Intermediate | Starting material |

| Acid Catalyst | e.g., H₂SO₄ or H₃PO₄ |

| Temperature | 25°C - 80°C (for tertiary alcohols)[4] |

| Yield |

Step 6: Formation of this compound Hydrochloride

The final step is the conversion of the this compound base into its hydrochloride salt to improve its stability and solubility.

Experimental Protocol:

This compound base is dissolved in a suitable organic solvent, such as ethanol or isopropanol. A solution of hydrochloric acid (either gaseous HCl or a solution in a compatible solvent like isopropanol) is then added to the solution of the base until the pH is acidic. The this compound hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed to further purify the final product.

| Reactant/Reagent | Conditions |

| This compound (Base) | Starting material |

| Hydrochloric Acid (HCl) | Stoichiometric amount |

| Solvent | e.g., Ethanol, Isopropanol |

| Yield |

digraph "Final_Assembly_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="Start:\nPrecursors A & B", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Grignard Reaction"]; step2 [label="Acid-Catalyzed Dehydration"]; step3 [label="Salt Formation with HCl"]; end [label="Product:\nthis compound Hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }

Summary of Quantitative Data

| Step | Reaction | Starting Material(s) | Product | Reported Yield |

| 1 | Formation of Carboxylic Acid | Phthalide, Thiophenol Potassium Salt | 2-(Phenylthiomethyl)benzoic Acid | ~65%[1] |

| 2 | Cyclization | 2-(Phenylthiomethyl)benzoic Acid | Dibenzo[b,e]thiepin-11(6H)-one | ~67-75%[1][2] |

| 3 | Chlorination | Tropine | 3-Chlorotropane | N/A |

| 4 | Grignard Reaction | 3-Chlorotropane, Dibenzo[b,e]thiepin-11(6H)-one | Tertiary Alcohol Intermediate | N/A |

| 5 | Dehydration | Tertiary Alcohol Intermediate | This compound (Base) | N/A |

| 6 | Salt Formation | This compound (Base) | This compound Hydrochloride | N/A |

N/A: Specific quantitative data not available in the searched literature for this particular synthetic sequence.

This guide provides a detailed framework for the synthesis of this compound hydrochloride, based on established organic chemistry principles and available literature. For process optimization and scale-up, further experimental validation and refinement of each step would be necessary.

References

An In-depth Technical Guide to the Physicochemical Properties of Tropatepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropatepine is a synthetic anticholinergic agent with a tricyclic structure, primarily utilized as an antiparkinsonian drug.[1][2] It is particularly effective in managing extrapyramidal symptoms induced by neuroleptic medications.[3][4] this compound functions as a muscarinic acetylcholine receptor (mAChR) antagonist, targeting the parasympathetic nervous system to alleviate symptoms such as tremors and muscle rigidity.[3][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of a drug molecule like this compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

Data Summary

The quantitative and qualitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (1R,5S)-3-(6H-benzo[c][6]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | [7] |

| CAS Number | 27574-24-9 | [8][9] |

| Molecular Formula | C₂₂H₂₃NS | [1][10][11] |

| Molecular Weight | 333.49 g/mol | [1][5][10][11] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not available | [6] |

| Boiling Point | 493.1 °C at 760 mmHg (Predicted) | [6] |

| Water Solubility | 0.000866 mg/mL (Predicted) | DrugBank Online |

| pKa (Strongest Basic) | 9.37 (Predicted) | DrugBank Online |

| LogP (Octanol-Water) | 4.8 - 5.47 (Predicted) | DrugBank Online |

| Hydrogen Bond Donors | 0 | DrugBank Online |

| Hydrogen Bond Acceptors | 1 | DrugBank Online |

| Rotatable Bonds | 0 | DrugBank Online |

| Topological Polar Surface Area | 3.24 Ų | DrugBank Online |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols applicable to a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[7]

-

Sample Preparation: The this compound sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[12]

-

Capillary Loading: A small amount of the dried powder is packed into a capillary tube to form a compact column of 2.5-3.5 mm in height.[12] This is achieved by tapping the sealed end of the tube on a hard surface.[13]

-

Measurement:

-

The loaded capillary is placed into a calibrated melting point apparatus.[14]

-

A rapid heating ramp is initially used to determine an approximate melting range.

-

For an accurate measurement, the apparatus is pre-heated to a temperature approximately 10-20°C below the estimated melting point.[13]

-

The temperature is then increased at a slow, controlled rate, typically 1-2°C per minute.[12]

-

The melting range is recorded from the temperature at which the first signs of melting (collapse or wetting) are observed to the temperature at which the entire sample becomes a clear liquid.[12]

-

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.

-

Preparation: An excess amount of solid this compound is added to a vial containing the test medium (e.g., purified water, phosphate-buffered saline at a specific pH). The presence of excess solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[5] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[5]

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously. To prevent interference from dissolved CO₂, the system is purged with nitrogen gas.[5]

-

Titration: For a basic compound like this compound, the solution is first acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized 0.1 M NaOH, added in small, precise increments.[5]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[5]

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized. The Henderson-Hasselbalch equation can be used for calculation.

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. The Reverse-Phase HPLC method offers a high-throughput alternative to the traditional shake-flask method.

-

System Setup: An RP-HPLC system with a C18 column is used. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.

-

Calibration: A series of reference compounds with well-established LogP values is injected onto the column. The retention time (t_R) for each standard is measured.

-

Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards. A linear relationship is typically observed.

-

Sample Analysis: The this compound sample is injected under the identical chromatographic conditions, and its retention time is measured.

-

LogP Determination: The log k' for this compound is calculated, and its LogP value is then determined by interpolation from the calibration curve.

Mechanism of Action & Signaling Pathways

This compound's therapeutic effects are derived from its antagonism of muscarinic acetylcholine receptors. Its clinical utility in movement disorders is linked to the modulation of the balance between cholinergic and dopaminergic neurotransmission in the striatum.

Muscarinic Acetylcholine Receptor Antagonism

This compound is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes (M1-M5) which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine.

Caption: this compound antagonism of M1-M5 muscarinic acetylcholine receptor signaling pathways.

Modulation of Striatal Dopamine Pathways

Neuroleptic drugs, which are dopamine D2 receptor antagonists, disrupt the delicate balance between the "direct" (D1-mediated) and "indirect" (D2-mediated) pathways in the striatum. This imbalance leads to a relative overactivity of the cholinergic system, causing extrapyramidal symptoms. This compound, by blocking muscarinic receptors on striatal neurons, helps to restore this balance.

Caption: this compound modulates the imbalanced striatal direct and indirect pathways.

Experimental & Logical Workflows

Visualizing workflows provides clarity on complex experimental and logical processes involving this compound.

Workflow for Solubility Determination

The logical flow for determining the equilibrium solubility of this compound via the shake-flask method involves several key stages from preparation to final analysis.

Caption: Workflow for the shake-flask method of solubility determination.

Workflow for HPLC-MS Based Metabolite Identification

Identifying the metabolites of this compound from biological samples is crucial for understanding its metabolic fate. HPLC-MS is a powerful technique for this purpose.[5]

Caption: General workflow for identifying drug metabolites using HPLC-MS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemigran.com [chemigran.com]

- 4. This compound | C22H23NS | CID 3034047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 27574-24-9 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 120-29-6 CAS MSDS (Tropine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UNII - 17N1U39U3Z [precision.fda.gov]

- 14. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropatepine's Muscarinic Receptor Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropatepine is an anticholinergic agent recognized for its therapeutic applications, particularly in the management of Parkinson's disease. Its clinical efficacy is primarily attributed to its activity as a muscarinic receptor antagonist. This technical guide provides an in-depth overview of the muscarinic antagonist properties of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and its interaction with the associated signaling pathways. Due to the limited availability of specific quantitative binding and functional data for this compound in the public domain, this guide will use atropine, a classic non-selective muscarinic antagonist, as a representative compound to illustrate the expected pharmacological profile and data presentation.

Core Concepts in Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms.

This compound functions as a competitive antagonist at these receptors, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. This blockade of ACh binding prevents the initiation of downstream signaling cascades, thereby inhibiting the physiological responses mediated by these receptors. This compound is considered a non-selective antagonist, indicating that it exhibits affinity for multiple muscarinic receptor subtypes, primarily M1, M2, and M3.[1]

Quantitative Analysis of Muscarinic Receptor Antagonism

The characterization of a muscarinic antagonist involves determining its binding affinity and functional potency at each of the five receptor subtypes. This is typically achieved through in vitro pharmacological assays.

Data Presentation

The following tables present representative quantitative data for atropine, a well-characterized non-selective muscarinic antagonist. This data illustrates the typical binding and functional potency profile expected for a non-selective antagonist like this compound.

Table 1: Representative Muscarinic Receptor Binding Affinities (pKi)

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Atropine | 9.0 | 9.1 | 9.2 | 9.0 | 9.0 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Representative Muscarinic Receptor Functional Antagonist Potencies (pA2)

| Compound | M1 (pA2) | M2 (pA2) | M3 (pA2) | M4 (pA2) | M5 (pA2) |

| Atropine | 8.9 | 8.9 | 9.0 | 8.8 | 8.9 |

The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize muscarinic receptor antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound (e.g., this compound).

-

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound (this compound).

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

These assays measure the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist.

-

Objective: To determine the potency of a test compound (e.g., this compound) in antagonizing agonist-induced intracellular signaling.

-

Methods:

-

Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 receptors):

-

Cells expressing the M1, M3, or M5 receptor are pre-labeled with [³H]-myo-inositol.

-

The cells are then pre-incubated with various concentrations of the antagonist.

-

An agonist (e.g., carbachol) is added to stimulate the production of inositol phosphates (IPs).

-

The reaction is stopped, and the accumulated [³H]-IPs are separated by ion-exchange chromatography and quantified by scintillation counting.

-

The ability of the antagonist to inhibit the agonist-induced IP accumulation is measured.

-

-

cAMP Accumulation Assay (for M2, M4 receptors):

-

Cells expressing the M2 or M4 receptor are treated with forskolin to stimulate cAMP production.

-

The cells are then pre-incubated with various concentrations of the antagonist.

-

An agonist (e.g., carbachol) is added to inhibit the forskolin-stimulated cAMP accumulation.

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is determined.

-

-

-

Data Analysis (Schild Analysis):

-

Agonist concentration-response curves are generated in the absence and presence of different concentrations of the antagonist.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

-

The pA2 value is determined from the x-intercept of the Schild plot.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for characterizing a muscarinic antagonist.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Experimental Workflow for Antagonist Characterization.

Conclusion

References

Understanding Tropatepine's Anticholinergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropatepine is a pharmaceutical agent recognized for its anticholinergic properties, primarily utilized in the management of Parkinson's disease and to counteract extrapyramidal side effects induced by neuroleptic medications.[1] Its therapeutic efficacy stems from its action as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2] This guide provides an in-depth examination of the anticholinergic effects of this compound, detailing its mechanism of action, the relevant signaling pathways, and the experimental protocols used to characterize such compounds. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this document will use illustrative data from a well-characterized non-selective muscarinic antagonist, atropine, to exemplify the expected pharmacological profile and the methodologies for its determination.

Introduction to this compound and its Anticholinergic Mechanism

This compound hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the physiological effects of acetylcholine.[2] Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which regulates a wide array of bodily functions often summarized as "rest and digest," including smooth muscle contraction, glandular secretion, and heart rate modulation.[3][4] There are five subtypes of muscarinic receptors (M1 through M5), each with distinct tissue distributions and signaling mechanisms. This compound's non-selective antagonism means it blocks the action of acetylcholine at multiple of these receptor subtypes, primarily M1, M2, and M3, leading to its therapeutic effects and potential side effects.[2]

Muscarinic Receptor Subtypes and Signaling Pathways

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses. They are broadly categorized into two families based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors couple to Gαq/11 proteins. Upon activation by acetylcholine, the Gαq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gαi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

This compound, as a non-selective antagonist, is expected to block both the Gq/11 and Gi/o signaling pathways by preventing acetylcholine from binding to and activating these receptors.

Figure 1: this compound's antagonism of the Gq/11 signaling pathway.

Figure 2: this compound's antagonism of the Gi/o signaling pathway.

Quantitative Analysis of this compound's Anticholinergic Effects

The anticholinergic activity of a compound like this compound is quantified through binding affinity studies and functional antagonism assays.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.

Table 1: Illustrative Muscarinic Receptor Binding Affinities (pKi) of Atropine

| Receptor Subtype | pKi |

| M1 | 9.2 |

| M2 | 9.1 |

| M3 | 9.3 |

| M4 | 9.1 |

| M5 | 9.0 |

Note: This data is for atropine and serves as an illustrative example of the expected non-selective profile for a compound like this compound.

Functional Antagonism (pA2)

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The potency of a competitive antagonist is often expressed as the pA2 value, derived from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Table 2: Illustrative Functional Antagonist Potency (pA2) of Atropine

| Tissue/Cell Line | Receptor Subtype | Agonist | pA2 |

| Rabbit vas deferens | M1 | Acetylcholine | 9.1 |

| Guinea-pig atria | M2 | Carbachol | 9.0 |

| Guinea-pig ileum | M3 | Acetylcholine | 9.2 |

Note: This data is for atropine and serves as an illustrative example.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a typical competitive binding assay to determine the Ki of a test compound (e.g., this compound) for muscarinic receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

Tropatepine for Neuroleptic-Induced Extrapyramidal Syndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroleptic-induced extrapyramidal syndromes (EPS) represent a significant clinical challenge in the management of psychotic disorders, often leading to poor patient compliance and reduced quality of life. Tropatepine, a synthetic anticholinergic agent, has demonstrated efficacy in mitigating these debilitating side effects. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental methodologies used to evaluate its therapeutic effects. By consolidating available data, this document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel treatments for neuroleptic-induced movement disorders.

Introduction

The advent of neuroleptic (antipsychotic) medications revolutionized the treatment of schizophrenia and other psychotic disorders. However, their utility is often limited by the emergence of extrapyramidal syndromes (EPS), a constellation of movement disorders that includes dystonia, akathisia, and parkinsonism. These adverse effects stem from the blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to an imbalance in the cholinergic and dopaminergic neurotransmitter systems within the basal ganglia.

This compound is an anticholinergic drug that has been used to counteract these neuroleptic-induced extrapyramidal symptoms. By acting as a muscarinic receptor antagonist, this compound helps to restore the physiological balance between acetylcholine and dopamine, thereby alleviating the motor disturbances associated with antipsychotic therapy.

Mechanism of Action: Restoring Cholinergic-Dopaminergic Balance

The extrapyramidal system, crucial for motor control, relies on a delicate equilibrium between the excitatory effects of acetylcholine and the inhibitory effects of dopamine in the striatum. Neuroleptic drugs, by blocking D2 receptors, diminish the inhibitory influence of dopamine. This results in a relative overactivity of the cholinergic system, leading to the characteristic symptoms of EPS.

Below is a diagram illustrating the simplified signaling pathway involved in neuroleptic-induced EPS and the mechanism of action of this compound.

Clinical Efficacy and Safety

A seminal clinical study published in 1976 provides the most detailed quantitative data on the efficacy of this compound in treating neuroleptic-induced extrapyramidal syndromes.[1]

Efficacy Data

The study demonstrated that this compound hydrochloride possesses significant antiparkinsonian activity against EPS induced by neuroleptics. The efficacy of this compound was found to be comparable to other synthetic antiparkinsonian drugs for akineto-hypertonia and tremor. Notably, it showed superior efficacy in managing akathisia and, to a lesser extent, abnormal dyskinetic movements associated with long-term neuroleptic use.[1]

Table 1: Summary of the 1976 Clinical Trial on this compound Hydrochloride [1]

| Parameter | Value |

| Total Number of Patients | 218 |

| - Oral Administration | 184 |

| - Injectable Administration | 34 |

| Average Prescribed Dose | ~20 mg daily (2 tablets) |

| Efficacy Compared to other Antiparkinsonian Drugs | |

| - Akineto-hypertonia | Similar |

| - Tremor | Similar |

| - Akathisia | Better |

| - Abnormal Dyskinetic Movements | Better (less frequently) |

Safety and Tolerability

The 1976 clinical trial reported that this compound was well-tolerated by the patient population. Clinical and biological examinations indicated that the drug appeared to be free of toxic effects. Importantly, in over 200 treated patients, no severe mental aberrations or habituation were reported.[1]

Common side effects associated with anticholinergic agents like this compound can include dry mouth, blurred vision, constipation, and urinary retention.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, and half-life, are not extensively documented in publicly available literature. However, a 1986 study by Arnoux et al. provides valuable insights into its metabolism.

Metabolism

Research in rats has shown that this compound undergoes significant metabolism. The two major metabolites identified are:

-

Northis compound

-

This compound S-oxide [1]

This indicates that both N-demethylation and S-oxidation are key metabolic pathways for this compound.

Experimental Protocols

Clinical Trial Methodology (Based on the 1976 Study)

While the full detailed protocol of the 1976 study by Lambert et al. is not available, the abstract provides key methodological aspects:[1]

-

Study Population: 218 patients with neuroleptic-induced extrapyramidal syndromes.

-

Drug Administration: this compound hydrochloride was administered either orally (n=184) or via injection (n=34).

-

Dosage: The average prescribed dose was approximately 20 mg per day.

-

Assessment of Efficacy: The antiparkinsonian activity was evaluated and compared to the activity of other synthetic antiparkinsonian drugs on symptoms including akineto-hypertonia, tremor, akathisia, and abnormal dyskinetic movements.

-

Assessment of Safety: Tolerance was monitored, and clinical and biological examinations were performed to assess for toxic effects, mental aberrations, and habituation.

Preclinical Assessment of Drug-Induced Extrapyramidal Symptoms

Standard preclinical models are employed to evaluate the potential of drug candidates to induce or treat EPS. These typically involve rodent models.

-

Haloperidol-Induced Catalepsy: Rodents are treated with a neuroleptic agent like haloperidol to induce catalepsy, a state of motor immobility. The ability of a test compound, such as this compound, to reverse this catalepsy is then measured. The assessment is often done using a bar test, where the time the animal maintains an imposed posture is recorded.

Below is a workflow diagram for a typical preclinical experiment to assess the efficacy of this compound.

References

Research Applications of Tropatepine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Tropatepine hydrochloride, an anticholinergic agent with significant therapeutic applications in neurology. The document details its mechanism of action, summarizes its clinical use, and provides relevant experimental protocols and visualizations to support further research and development.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound hydrochloride is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, primarily used for its anticholinergic properties.[1][2] Its therapeutic efficacy stems from its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors, thereby restoring the cholinergic-dopaminergic balance in the central nervous system.[1] This is particularly relevant in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms (EPS), where excessive cholinergic activity is a key pathophysiological feature.[1]

This compound's primary clinical effects are attributed to its antagonism of M1, M2, and M3 muscarinic receptors.[3]

-

M1 Receptor Antagonism: M1 receptors are predominantly located in the central nervous system. By blocking these receptors, this compound reduces cholinergic activity, which helps to rebalance the disrupted dopaminergic system in conditions like Parkinson's disease, alleviating symptoms such as tremor and rigidity.[1][3]

-

M2 Receptor Antagonism: M2 receptors are primarily found in the heart. Their antagonism by this compound can influence heart rate and contractility.[3]

-

M3 Receptor Antagonism: M3 receptors are widely distributed in smooth muscles, including those in the gastrointestinal and urinary tracts, as well as exocrine glands. Blockade of these receptors leads to reduced smooth muscle spasms and decreased secretions, such as saliva and sweat.[3]

Data Presentation

Table 2.1: Muscarinic Receptor Binding Affinity of this compound Hydrochloride (Illustrative)

| Receptor Subtype | Binding Affinity (Ki) in nM |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Note: The non-selective nature of this compound suggests it binds to multiple muscarinic receptor subtypes, but specific affinity values are not documented in the available search results.

Table 2.2: Human Pharmacokinetic Parameters of this compound Hydrochloride (Illustrative)

| Parameter | Value |

| Bioavailability (%) | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available |

| Time to Peak Concentration (Tmax) | Data not available |

| Elimination Half-life (t½) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Clearance (CL) | Data not available |

Table 2.3: Summary of Clinical Trial Data for this compound in Neuroleptic-Induced Extrapyramidal Syndromes (Lambert A, et al., 1976)

| Parameter | Finding |

| Patient Population | 218 patients (184 oral, 34 injection) with neuroleptic-induced extrapyramidal syndrome. |

| Dosage | Average of 20 mg per day. |

| Efficacy (Qualitative) | - Akathisia: Better efficacy compared to other synthetic antiparkinsonian drugs.[4] - Akineto-hypertonia & Tremor: Similar efficacy to other synthetic antiparkinsonian drugs.[4] - Dyskinesia: Some efficacy on abnormal dyskinetic movements from long-term neuroleptic use.[4] |

| Tolerability | Good tolerance reported, with no severe mental aberration or habituation.[4] |

Note: The 1976 study by Lambert et al. provides a qualitative comparison. Specific quantitative data from rating scales are not available in the abstract.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound hydrochloride.

In Vitro Muscarinic Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound like this compound hydrochloride to different muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).

-

Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

This compound hydrochloride in a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Protocol:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio. Prepare serial dilutions of this compound hydrochloride.

-

Incubation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound hydrochloride.

-

Initiation of Reaction: Add the diluted cell membranes to each well to start the binding reaction.

-

Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Assessment of Extrapyramidal Symptoms

The following are standardized scales used in clinical trials to assess the efficacy of drugs like this compound hydrochloride in treating neuroleptic-induced extrapyramidal symptoms.

Objective: To quantify the severity of drug-induced parkinsonism.

Methodology: A trained rater assesses 10 items, each on a 5-point scale (0=normal to 4=most severe).[5] The assessment involves direct observation of the patient's gait, arm dropping, and passive movement of the limbs to assess rigidity.[5][6]

Items Assessed:

-

Gait: Observation of walking, arm swing, and posture.

-

Arm Dropping: Speed of arm fall from a raised position.

-

Shoulder Shaking: Rigidity during passive movement of the upper arm.

-

Elbow Rigidity: Rigidity during passive flexion and extension of the elbow.

-

Wrist Rigidity: Rigidity during passive movement of the wrist.

-

Leg Pendulousness: Assessment of leg swing.

-

Head Dropping: Assessment of neck muscle rigidity.

-

Glabella Tap: Tapping on the forehead to assess the blink reflex.

-

Tremor: Observation of tremor at rest.

-

Salivation: Observation of excessive salivation.

Scoring: The total score is the sum of the scores for each of the 10 items. A final score is often calculated by dividing the total score by 10.

Objective: To assess the severity of drug-induced akathisia.

Methodology: The assessment has both objective and subjective components. The patient is observed while seated and standing for at least two minutes in each position.[2][7] The rater then questions the patient about their subjective experience of restlessness.

Components:

-

Objective (0-3 scale): Observation of characteristic restless movements (e.g., shuffling of legs, rocking from foot to foot).[7]

-

Subjective (0-3 scale):

-

Global Clinical Assessment (0-5 scale): An overall rating of the severity of akathisia, from absent to severe.[8]

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound hydrochloride and a typical workflow for a clinical trial assessing its efficacy.

Signaling Pathways

Caption: M1/M3 Muscarinic Receptor Signaling Pathway Antagonized by this compound HCl.

Caption: M2 Muscarinic Receptor Signaling Pathway Antagonized by this compound HCl.

Experimental Workflow

Caption: Workflow for a Clinical Trial of this compound in Extrapyramidal Symptoms.

Conclusion and Future Directions

This compound hydrochloride remains a relevant compound in the management of Parkinson's disease and drug-induced movement disorders due to its effective anticholinergic action. While its clinical utility is established, this guide highlights the need for more comprehensive, publicly available quantitative data on its pharmacological profile. Future research should aim to:

-

Quantify Receptor Binding: Conduct and publish detailed in vitro binding assays to determine the specific affinities of this compound for all five muscarinic receptor subtypes. This would allow for a more nuanced understanding of its efficacy and side-effect profile.

-

Characterize Pharmacokinetics: Perform comprehensive pharmacokinetic studies in human subjects to establish a clear profile of its absorption, distribution, metabolism, and excretion.

-

Modern Clinical Trials: Conduct modern, placebo-controlled clinical trials using validated rating scales to provide robust, quantitative evidence of its efficacy and safety for specific extrapyramidal symptoms.

A deeper understanding of these parameters will enable more precise therapeutic use and could uncover new research applications for this established pharmaceutical agent.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extrapyramidal side effects with nonantipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Haloperidol (oral) versus olanzapine (oral) for people with schizophrenia and schizophrenia‐spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Tropatepine's Role in Neurotransmitter Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tropatepine is an anticholinergic agent primarily classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Its clinical application lies in the management of Parkinson's disease and, notably, in mitigating the extrapyramidal side effects induced by neuroleptic medications.[2][3] The therapeutic efficacy of this compound is attributed to its ability to block muscarinic receptors, thereby reducing the excessive cholinergic activity that contributes to the motor symptoms of these conditions.[1][2] It is understood to help rebalance the cholinergic-dopaminergic systems in the brain.[1] While its primary mechanism is well-characterized qualitatively, a detailed quantitative pharmacological profile is not publicly available.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from exerting its effects. This antagonism is the cornerstone of its therapeutic action in movement disorders.

Impact on Cholinergic-Dopaminergic Balance

In conditions such as Parkinson's disease and during treatment with dopamine-blocking antipsychotics, a relative overactivity of the cholinergic system in the striatum is observed. This imbalance contributes significantly to the manifestation of motor deficits. This compound, by blocking muscarinic receptors, redresses this imbalance, leading to an alleviation of symptoms like tremors and rigidity.[2]

Quantitative Data Summary

A comprehensive search of scientific databases did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at a range of neurotransmitter receptors. Such data is crucial for a complete understanding of its selectivity and potential off-target effects. For a typical compound of this class, binding affinities would be determined for muscarinic receptor subtypes (M1-M5), as well as for dopamine, serotonin, adrenergic, and histamine receptors to build a complete pharmacological profile. In the absence of specific data for this compound, a template for how such data would be presented is provided below.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound (Ki, nM)

| Receptor Subtype | This compound (Ki, nM) | Reference Compound (Ki, nM) |

|---|---|---|

| Muscarinic M1 | Data not available | Atropine: ~1-5 |

| Muscarinic M2 | Data not available | Atropine: ~1-5 |

| Muscarinic M3 | Data not available | Atropine: ~1-5 |

| Muscarinic M4 | Data not available | Atropine: ~1-5 |

| Muscarinic M5 | Data not available | Atropine: ~1-5 |

| Dopamine D2 | Data not available | Haloperidol: ~1-10 |

| Serotonin 5-HT2A | Data not available | Ketanserin: ~1-5 |

| Adrenergic α1 | Data not available | Prazosin: ~0.1-1 |

| Histamine H1 | Data not available | Diphenhydramine: ~10-50 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Key Experimental Protocols

To generate the quantitative data required for a complete technical profile of this compound, the following standard experimental methodologies would be employed.

Radioligand Receptor Binding Assays

This in vitro technique is the gold standard for determining the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the target receptors.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation and Counting: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand via filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of this compound administration on the extracellular concentrations of acetylcholine and dopamine in brain regions such as the striatum.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.

-

Baseline Measurement: Baseline neurotransmitter levels are established before drug administration.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously).

-

Post-Drug Measurement: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Caption: In vivo microdialysis experimental workflow.

Signaling Pathways

As a muscarinic receptor antagonist, this compound would be expected to inhibit the downstream signaling pathways initiated by acetylcholine binding to these G-protein coupled receptors (GPCRs).

-

M1, M3, and M5 Receptor Antagonism: These receptors couple to Gq/11 proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound would block this entire cascade.

Caption: this compound's blockade of the Gq/11 signaling pathway.

-

M2 and M4 Receptor Antagonism: These receptors couple to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound would prevent this inhibition, thereby leading to a relative increase (or disinhibition) of cAMP production.

Caption: this compound's blockade of the Gi/o signaling pathway.

Conclusion and Future Directions

This compound is a clinically utilized muscarinic antagonist whose primary mechanism of action is well-established in a qualitative sense. However, for a comprehensive understanding of its neuropharmacological profile and to facilitate the development of novel, more selective agents, a thorough quantitative characterization is imperative. Future research should focus on conducting and publishing data from receptor binding assays across a wide panel of neurotransmitter receptors, as well as in vitro functional assays to determine its potency and efficacy at muscarinic receptor subtypes. Furthermore, in vivo studies, such as microdialysis, are needed to elucidate its effects on the dynamic interplay of neurotransmitters in key brain circuits. Such data would be invaluable to the scientific and drug development communities.

References

Methodological & Application

Tropatepine In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Introduction

Tropatepine is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] It is utilized in clinical settings for the management of Parkinson's disease and to counteract extrapyramidal symptoms induced by neuroleptic medications.[2][3] this compound exerts its therapeutic effects by blocking the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5), thereby modulating cholinergic neurotransmission in the central and peripheral nervous systems.[1][4]

This document provides detailed application notes and protocols for the in vitro characterization of this compound and other muscarinic receptor antagonists. The included methodologies are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of such compounds. The protocols cover radioligand binding assays to determine binding affinity, as well as functional assays to assess antagonist potency on downstream signaling pathways.

Data Presentation

Table 1: Representative Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) |

| M1 | [³H]-Pirenzepine | Human Hippocampus | 1.5 |

| M2 | [³H]-AF-DX 384 | Human Pons | 0.8 |

| M3 | [³H]-4-DAMP | Human Submandibular Gland | 1.2 |

| M4 | [³H]-NMS | CHO cells expressing hM4 | 0.9 |

| M5 | [³H]-NMS | CHO cells expressing hM5 | 1.1 |

Table 2: Representative Functional Antagonism (pA2) of Atropine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist | Functional Assay | pA2 Value |

| M1 | Carbachol | Calcium Mobilization | 8.9 |

| M2 | Carbachol | cAMP Inhibition | 9.1 |

| M3 | Carbachol | Calcium Mobilization | 9.2 |

| M4 | Carbachol | cAMP Inhibition | 8.8 |

| M5 | Carbachol | Calcium Mobilization | 8.9 |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5)

-

Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective antagonist radioligand, or subtype-selective radioligands if available)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

Non-specific binding control (e.g., 1 µM Atropine)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or 25 µL of non-specific binding control (for non-specific binding).

-

25 µL of varying concentrations of the test compound (this compound).

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization (for M1, M3, and M5 Receptors)

This protocol measures the ability of a test compound to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

Cells stably expressing the human M1, M3, or M5 muscarinic receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Muscarinic agonist (e.g., Carbachol).

-

Test compound (this compound).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in Assay Buffer. Incubate for 60 minutes at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells with Assay Buffer and then add varying concentrations of the test compound (this compound). Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80).

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the test compound concentration.

-

Determine the IC50 value of the test compound.

-

To determine the pA2 value, perform a Schild analysis by generating agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist.

-

Functional Assay: cAMP Accumulation (for M2 and M4 Receptors)

This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing Gi-coupled muscarinic receptors (M2, M4).

Materials:

-

Cells stably expressing the human M2 or M4 muscarinic receptor.

-

Cell culture medium.

-

Forskolin (to stimulate adenylyl cyclase).

-

Muscarinic agonist (e.g., Carbachol).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).

-

Lysis buffer.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and culture overnight.

-

Compound and Agonist Incubation:

-

Pre-treat the cells with varying concentrations of the test compound (this compound) for 15-30 minutes.

-

Add the muscarinic agonist in the presence of forskolin.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-